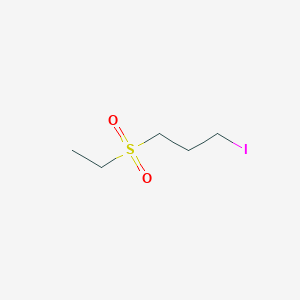
3-bromo-N,2-dimethylbenzamide
Vue d'ensemble
Description
3-bromo-N,2-dimethylbenzamide is a chemical compound with the molecular formula C9H10BrNO . It is a solid substance .
Molecular Structure Analysis
The molecular structure of 3-bromo-N,2-dimethylbenzamide consists of a benzamide core with a bromine atom at the 3-position and two methyl groups attached to the nitrogen atom .Physical And Chemical Properties Analysis
3-bromo-N,2-dimethylbenzamide is a solid substance . It has a predicted boiling point of 322.3±25.0 °C and a predicted density of 1.417±0.06 g/cm3 .Applications De Recherche Scientifique
Imaging Agent Synthesis
One significant application of 3-bromo-N,2-dimethylbenzamide derivatives is in the synthesis of imaging agents. For example, Shiue, Fang, and Shiue (2003) synthesized N,N-dimethyl-2-(2-nitro-4-bromophenylthio)benzamide as a precursor for creating a serotonin transporter imaging agent, demonstrating potential in neuroimaging and diagnosing neurological disorders (Shiue, Fang, & Shiue, 2003).
Chemical Synthesis and Kinetics
Chen Hong-bo (2010) focused on the Hofmann degradation reaction to synthesize 3,5-dimethylbenzamide, highlighting the role of 3-bromo-N,2-dimethylbenzamide derivatives in chemical synthesis and kinetics studies (Chen Hong-bo, 2010).
Nanoparticle Formation and Fluorescence
In the field of nanotechnology, Fischer, Baier, and Mecking (2013) utilized compounds including bromo derivatives to create fluorescent nanoparticles. This research could be instrumental in developing new materials with specific optical properties (Fischer, Baier, & Mecking, 2013).
Agricultural Chemistry
Polymer Science
In polymer science, Qifeng Wang, Ryo Takita, Yuuta Kikuzaki, and F. Ozawa (2010) explored the use of bromo derivatives in the dehydrohalogenative polycondensation process, expanding the understanding of polymer formation mechanisms (Wang, Takita, Kikuzaki, & Ozawa, 2010).
Cancer Imaging
The compound has been used in cancer imaging studies. For example, Rowland et al. (2006) synthesized high-affinity 76Br-labeled σ2-receptor ligands using a related compound, aiding in the identification of breast tumors in vivo (Rowland et al., 2006).
Spectroscopic and Computational Studies
Ramesh et al. (2020) conducted spectroscopic and DFT studies on bromo-based chalcone derivatives, providing insights into the chemical properties and molecular interactions of such compounds (Ramesh et al., 2020).
Safety And Hazards
The safety data sheet for 3-bromo-N,2-dimethylbenzamide suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
3-bromo-N,2-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO/c1-6-7(9(12)11-2)4-3-5-8(6)10/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEQJGPLAMMRABH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N,2-dimethylbenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(Cyclobutylmethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1400082.png)


![1-(Piperidin-4-yl)-2,3,4,5-tetrahydro-1H-benzo[b]azepine](/img/structure/B1400085.png)

![Spiro[2.3]hexan-5-ylmethanamine](/img/structure/B1400091.png)





amine](/img/structure/B1400101.png)

![4-[(4-Bromo-3-fluorophenoxy)methyl]piperidine](/img/structure/B1400105.png)